5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid

Click chemistry Polymer chemistry Functional monomer synthesis

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid (CAS 103980-33-2), also referred to as 5-(allylamino)-5-oxopentanoic acid or 4-[(prop-2-en-1-yl)carbamoyl]butanoic acid, is an N-allyl glutaramic acid derivative belonging to the class of straight-chain dicarboxylic acid monoamides. It has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol.

Molecular Formula C8H13NO3
Molecular Weight 171.196
CAS No. 103980-33-2
Cat. No. B2872770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid
CAS103980-33-2
Molecular FormulaC8H13NO3
Molecular Weight171.196
Structural Identifiers
SMILESC=CCNC(=O)CCCC(=O)O
InChIInChI=1S/C8H13NO3/c1-2-6-9-7(10)4-3-5-8(11)12/h2H,1,3-6H2,(H,9,10)(H,11,12)
InChIKeyVBAUQSXHAMRCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid (CAS 103980-33-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid (CAS 103980-33-2), also referred to as 5-(allylamino)-5-oxopentanoic acid or 4-[(prop-2-en-1-yl)carbamoyl]butanoic acid, is an N-allyl glutaramic acid derivative belonging to the class of straight-chain dicarboxylic acid monoamides. It has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol [1]. The compound possesses a terminal carboxylic acid group, a central glutaric acid backbone, and an N-allyl amide moiety that introduces a reactive terminal olefin. Its computed physicochemical properties include an XLogP3-AA of 0, a topological polar surface area (TPSA) of 66.4 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds [1]. Commercially, the compound is supplied at ≥95% purity and is stabilized with 4-tert-butylcatechol (TBC) to prevent premature polymerization of the allyl group during storage .

Why N-Alkyl Glutaramic Acid Analogs Cannot Simply Substitute for 5-Oxo-5-(prop-2-en-1-ylamino)pentanoic Acid in Research and Procurement


N-Alkyl glutaramic acid derivatives share a common glutaric acid monoamide scaffold, but the identity of the N-substituent determines the compound's reactivity profile, physicochemical properties, and downstream utility in synthesis. The allyl substituent in 5-oxo-5-(prop-2-en-1-ylamino)pentanoic acid represents a distinct functional handle that is absent in saturated N-alkyl analogs (e.g., N-methyl, N-ethyl, N-propyl glutaramic acids). The terminal olefin enables orthogonal reactivity pathways—including radical polymerization, thiol-ene click chemistry, and olefin metathesis—that are mechanistically inaccessible to saturated congeners [1]. This functional divergence means that substituting a saturated N-alkyl analog would eliminate the key reactive site for which procurement is undertaken. Conversely, N-aryl analogs such as glutaranilic acid (CAS 5414-99-3) introduce aromatic character and altered electronic properties at the amide nitrogen, shifting the compound's logP, solubility, and H-bonding capacity in ways that deviate substantially from the allyl derivative's profile [2]. The quantitative evidence below demonstrates that simple in-class interchange is not possible without altering critical experimental variables.

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic Acid: Comparator-Based Quantitative Evidence for Scientific Selection and Procurement


Terminal Olefin Reactivity: Allyl vs. Saturated N-Alkyl Glutaramic Acid Analogs

The N-allyl moiety in 5-oxo-5-(prop-2-en-1-ylamino)pentanoic acid provides a terminal olefin (C=C) functional group that enables orthogonal reactivity pathways. In contrast, saturated N-alkyl glutaramic acid analogs such as N-methyl, N-ethyl, and N-propyl glutaramic acids lack this unsaturation and therefore cannot participate in radical-initiated polymerization, thiol-ene additions, or olefin cross-metathesis [1]. The olefinic C=C bond in the allyl group has a characteristic IR stretching frequency at approximately 1640–1680 cm⁻¹ and a ¹H NMR resonance pattern (multiplet at δ 5.8–6.0 ppm for the internal CH and δ 5.1–5.3 ppm for the terminal CH₂) that is entirely absent in saturated analogs [2]. The practical consequence for procurement is that this compound is supplied with a radical inhibitor (4-tert-butylcatechol, TBC) to prevent autopolymerization, a specification not required for saturated N-alkyl glutaramic acids .

Click chemistry Polymer chemistry Functional monomer synthesis

Physicochemical Property Divergence: N-Allyl Glutaramic Acid vs. Unsubstituted Glutaramic Acid

The N-allyl substitution imparts a measurable increase in lipophilicity and molecular size compared to the unsubstituted parent glutaramic acid (5-amino-5-oxopentanoic acid, CAS 25335-74-4). The target compound has an XLogP3-AA of 0 versus the more negative estimated logP of glutaramic acid (which possesses a free primary amide), indicating enhanced passive membrane permeability potential [1]. The molecular weight increases from 131.13 g/mol (glutaramic acid) to 171.19 g/mol, and the rotatable bond count increases from 4 to 6, reflecting greater conformational flexibility [2]. The topological polar surface area (TPSA) is 66.4 Ų, which remains within the Veber rule threshold (<140 Ų) for oral bioavailability [1]. These differences mean that the allyl derivative has a distinct physicochemical profile that cannot be approximated by the parent glutaramic acid.

Lipophilicity Permeability Drug-like properties

Hydrogen Bond Donor/Acceptor Profile: N-Allyl Glutaramic Acid vs. N-Phenyl Analog (Glutaranilic Acid)

Substitution at the amide nitrogen has a direct impact on the hydrogen bond donor and acceptor inventory of glutaramic acid derivatives. The N-allyl compound retains two hydrogen bond donors (carboxylic acid OH, amide NH) and three hydrogen bond acceptors (amide C=O, carboxylic acid C=O, carboxylic acid OH) [1]. In contrast, N-phenyl glutaramic acid (glutaranilic acid, CAS 5414-99-3) also has two HBDs and three HBAs, but the phenyl ring introduces a π-system that can interact with proteins via π-stacking and alters the spatial orientation of the amide NH donor [2]. The N-allyl compound has six rotatable bonds (flexible), whereas glutaranilic acid has five rotatable bonds due to the rigid phenyl ring [1]. This conformational flexibility difference is quantifiable and may influence binding to biological targets or supramolecular assembly behavior.

Hydrogen bonding Molecular recognition Crystal engineering

Vendor-Supplied Purity and Stabilization Package: N-Allyl Glutaramic Acid vs. Unstabilized In-Class Analogs

Commercially available 5-oxo-5-(prop-2-en-1-ylamino)pentanoic acid is supplied at 95% minimum purity and is explicitly stabilized with 4-tert-butylcatechol (TBC), a radical inhibitor that prevents autopolymerization of the allyl group during transport and storage . This is a procurement-relevant differentiation: saturated N-alkyl glutaramic acid analogs (e.g., N-propyl glutaramic acid) do not require radical stabilization and are typically sold without inhibitor additives. The Bidepharm product listing confirms that batch-specific quality control data—including NMR, HPLC, and GC analyses—are provided for each lot, offering verification of both chemical identity and purity that may not be uniformly available for less common N-alkyl glutaramic acid analogs . Long-term storage recommendations specify a cool, dry environment, consistent with the compound's moderate stability profile .

Quality control Shelf-life stability Procurement specification

N-Substituted Glutaramic Acid Class Biological Activity: Allyl vs. Pentyl Substituent

Although direct biological activity data for the N-allyl derivative are not publicly available, class-level inference from the patent literature indicates that N-substituted 5-oxo-pentanoic acid derivatives can exhibit potent biological activity that is highly sensitive to the identity of the N-substituent. JP2641788 (JPH075534B2) discloses optically active derivatives of 5-pentylamino-5-oxo-pentanoic acid that demonstrate cholecystokinin (CCK) antagonistic activity [1]. The pentyl substituent (five-carbon saturated chain) yielded biological activity; the N-allyl substituent, differing by one carbon atom in chain length and by the presence of unsaturation, represents a distinct chemical space within this pharmacophore. The difference in chain length (three carbons for allyl vs. five for pentyl) and the presence of the terminal C=C bond in the allyl derivative are likely to modulate potency, selectivity, and metabolic stability in ways that preclude direct substitution of one N-substituted analog for another in a biological assay context [1].

Cholecystokinin antagonism GPCR modulation SAR studies

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic Acid: Highest-Confidence Research and Industrial Application Scenarios


Functional Monomer for Carboxylic Acid-Functionalized Polymers via Radical Polymerization

The terminal allyl group in 5-oxo-5-(prop-2-en-1-ylamino)pentanoic acid enables radical-initiated polymerization, yielding polymers that carry pendant carboxylic acid groups. This application exploits the C=C bond that is uniquely present in the N-allyl derivative and absent in saturated N-alkyl glutaramic acids [1]. The compound is supplied with TBC stabilizer to prevent premature polymerization, which must be removed (e.g., by column chromatography or extraction) prior to polymerization reactions. The resulting polymers have potential utility as pH-responsive hydrogels, dispersants, or metal-ion chelating materials [2].

Thiol-Ene Click Chemistry Hub for Bioconjugation and Surface Functionalization

The allyl olefin in this compound is an excellent substrate for radical-mediated thiol-ene click reactions, which proceed with high efficiency under mild conditions. This enables covalent attachment of thiol-containing biomolecules (e.g., cysteine-bearing peptides, thiol-modified oligonucleotides) or surface-grafted thiols to the glutaramic acid scaffold [1]. The resulting conjugates retain the free carboxylic acid group for additional charge-based interactions or further derivatization. This application scenario is not accessible to N-alkyl glutaramic acid analogs that lack the terminal olefin.

SAR Probe for Cholecystokinin (CCK) Receptor Antagonism Studies

Based on patent-derived evidence that N-pentyl glutaramic acid derivatives exhibit CCK antagonistic activity, the N-allyl analog represents a logical next-generation SAR probe [1]. The allyl substituent introduces unsaturation that may alter the compound's binding conformation, metabolic stability, or off-target profile compared to the saturated pentyl analog. The compound's favorable computed physicochemical profile (XLogP3-AA = 0, TPSA = 66.4 Ų, MW < 200 Da) supports its suitability as a fragment-like starting point for medicinal chemistry optimization [2].

Analytical Reference Standard for Allyl-Containing Metabolite or Degradant Identification

The compound's well-characterized spectroscopic signature (including distinct olefinic ¹H NMR resonances and IR C=C stretching bands) and the availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors make it suitable as a reference standard for analytical method development [1]. It can serve as a model compound for quantifying allyl-containing amide metabolites, degradants, or process impurities in pharmaceutical or environmental samples, where the allyl group provides a unique spectroscopic handle absent in saturated analogs.

Technical Documentation Hub

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